ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is also known as L-745,870 and is commonly used as a research tool in the field of neuroscience. This compound has gained significant attention due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate involves the selective blockade of dopamine D4 receptors. This results in the inhibition of dopamine-mediated neuronal signaling, which is believed to be involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate are mainly related to its selective blockade of dopamine D4 receptors. This leads to a decrease in dopamine-mediated neuronal signaling, which can result in various changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate in lab experiments include its high selectivity for dopamine D4 receptors, which allows for the study of the role of dopamine receptors in the brain. However, the limitations of this compound include its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
For the research on ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate include the development of more selective dopamine D4 receptor antagonists, which can improve the specificity of experimental results. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological disorders can be further explored. Finally, the role of dopamine receptors in the pathophysiology of various neurological disorders can be studied using this compound as a research tool.
Conclusion:
In conclusion, ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate is a valuable research tool in the field of neuroscience. Its selective blockade of dopamine D4 receptors allows for the study of the role of dopamine receptors in the brain. While this compound has potential therapeutic applications, further research is needed to fully understand its biochemical and physiological effects and to develop more selective dopamine D4 receptor antagonists.
Synthesis Methods
The synthesis of ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate involves the reaction between 1-(3-cyclopentylpropyl)piperidine and ethyl 4-bromomethylpiperazine-1-carboxylate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The final product is obtained after purification and isolation.
Scientific Research Applications
Ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate has been extensively used as a research tool in the field of neuroscience. It has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. This compound is a selective dopamine D4 receptor antagonist, which makes it a valuable tool for studying the role of dopamine receptors in the brain.
properties
IUPAC Name |
ethyl 4-[1-(3-cyclopentylpropyl)piperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O2/c1-2-25-20(24)23-15-13-22(14-16-23)19-10-6-12-21(17-19)11-5-9-18-7-3-4-8-18/h18-19H,2-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNYONXJRQYDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)CCCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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